![molecular formula C22H28N3O8P B608139 L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl- CAS No. 725233-59-0](/img/structure/B608139.png)
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl-
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Overview
Description
ISS-221 is a bioactive chemical.
Scientific Research Applications
Enzyme Inhibition Studies
- L-Leucine analogues, such as alpha-aminoalkylphosphonates, have been synthesized to optimize the shape of potential inhibitors in the S1 pocket of leucine aminopeptidase. These compounds, including the phosphonic analogues of homo-tyrosine and homo-phenylalanine, showed significant inhibitory activity, suggesting their potential application in enzyme inhibition studies (Drąg, Grembecka, Pawełczak, & Kafarski, 2005).
Enhancing Bioconversion Productivity
- In the context of microbial bioconversion, the metabolic flux from pyruvate to L-leucine synthesis in Corynebacterium glutamicum was engineered to enhance the production of L-leucine, demonstrating the importance of L-leucine in industrial biotechnology (Wang, Shi, Chen, Zhang, Xu, & Zhang, 2020).
Thermal Phase Transitions in Solid Chiral Compounds
- Studies on compounds derived from N,N′-carbonyl-bis-(L-amino acids), including L-leucine, have provided insights into the thermal behavior of these compounds. The research highlights the complex thermal phase transitions in these materials, which can have implications in material science (Tomašić, Makarević, & Jokić, 2006).
Antibacterial Activity
- Phosphono dipeptides containing N-terminal alanine or leucine have been tested for antibacterial activity. Some of these compounds demonstrated significant inhibition of bacterial growth, showing the potential of L-leucine derivatives in antibacterial research (Lejczak, Kafarski, Sztajer, & Mastalerz, 1986).
Polymer Synthesis
- N,N′-Pyromelliticdiimido-di-L-leucine and related compounds have been synthesized and used in the preparation of poly(amide-imide)s. These polymers exhibit admirable inherent viscosities, solubility in polar aprotic solvents, and high optical purity, indicating the role of L-leucine in advanced polymer research (Hajipour, Zahmatkesh, & Ruoho, 2008).
properties
CAS RN |
725233-59-0 |
---|---|
Product Name |
L-Leucine, N-((2-methyl-3-pyridinyl)carbonyl)-O-phosphono-L-tyrosyl- |
Molecular Formula |
C22H28N3O8P |
Molecular Weight |
493.45 |
IUPAC Name |
((S)-2-(2-methylnicotinamido)-3-(4-(phosphonooxy)phenyl)propanoyl)-L-leucine |
InChI |
InChI=1S/C22H28N3O8P/c1-13(2)11-19(22(28)29)25-21(27)18(24-20(26)17-5-4-10-23-14(17)3)12-15-6-8-16(9-7-15)33-34(30,31)32/h4-10,13,18-19H,11-12H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)(H2,30,31,32)/t18-,19-/m0/s1 |
InChI Key |
ICNHZQNUQZCDSZ-OALUTQOASA-N |
SMILES |
CC(C)C[C@@H](C(O)=O)NC([C@H](CC1=CC=C(OP(O)(O)=O)C=C1)NC(C2=CC=CN=C2C)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ISS-221; ISS 221; ISS221; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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